molecular formula C6H12 B568857 1-Hexene-d3 CAS No. 60155-72-8

1-Hexene-d3

Cat. No.: B568857
CAS No.: 60155-72-8
M. Wt: 87.18
InChI Key: LIKMAJRDDDTEIG-BMSJAHLVSA-N
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Description

1-Hexene-d3 is a deuterated derivative of 1-hexene (C₆H₁₂), where three hydrogen atoms are replaced by deuterium (D). This isotopic substitution enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry as a stable isotope-labeled internal standard, minimizing interference from non-deuterated analogs during analysis . The molecular weight of this compound is approximately 87.18 g/mol (calculated from the molecular weight of 1-hexene, 84.16 g/mol, plus three deuterium atoms) .

1-Hexene itself is an alpha-olefin with a terminal double bond (C1=C2), widely used in polymer production, particularly for polyethylene co-polymers . Its deuterated form retains this structure but exhibits distinct physicochemical properties due to isotopic effects, such as altered bond strength (C–D vs. C–H) and boiling points .

Properties

CAS No.

60155-72-8

Molecular Formula

C6H12

Molecular Weight

87.18

IUPAC Name

6,6,6-trideuteriohex-1-ene

InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h3H,1,4-6H2,2H3/i2D3

InChI Key

LIKMAJRDDDTEIG-BMSJAHLVSA-N

SMILES

CCCCC=C

Synonyms

1-n-Hexene-d3;  Dialen 6-d3;  Hexene-d3;  Linealene 6-d3;  NSC 74121-d3;  α-Hexene-d3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexene-d3 can be synthesized through the deuteration of 1-hexene. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where 1-hexene is reacted with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1 to 5 atmospheres.

Industrial Production Methods: Industrial production of 1-hexene, including its deuterated form, often involves the oligomerization of ethylene. The ethylene trimerization method is particularly favored due to its high selectivity towards 1-hexene. This process uses a chromium-based catalyst system and operates at temperatures around 100°C to 120°C and pressures of 50 to 100 atmospheres .

Chemical Reactions Analysis

Types of Reactions: 1-Hexene-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hexane-1,6-diol using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The compound can be reduced to hexane using hydrogen gas in the presence of a metal catalyst like palladium.

    Substitution: this compound can participate in halogenation reactions, where halogens such as chlorine or bromine add across the double bond to form dihaloalkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Chlorine or bromine gas at room temperature.

Major Products Formed:

    Oxidation: Hexane-1,6-diol.

    Reduction: Hexane.

    Substitution: 1,2-dichlorohexane or 1,2-dibromohexane.

Scientific Research Applications

1-Hexene-d3 is widely used in scientific research due to its isotopic labeling properties. Some key applications include:

Mechanism of Action

The mechanism of action of 1-Hexene-d3 is primarily related to its role as an isotopic label. The deuterium atoms in this compound replace hydrogen atoms, allowing researchers to track the compound through various chemical and biological processes. This isotopic labeling helps in identifying reaction intermediates, understanding reaction mechanisms, and studying metabolic pathways. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

Structural Isomers: 3-Hexene

3-Hexene (C₆H₁₂) is a structural isomer of 1-hexene, differing in the position of the double bond (C3=C4 vs. C1=C2). Key differences include:

  • Physical Properties : 3-Hexene has a slightly higher boiling point (63–67°C) compared to 1-hexene (63°C) due to reduced symmetry .
  • Reactivity : The internal double bond in 3-hexene makes it less reactive in certain catalytic processes (e.g., Ziegler-Natta polymerization) compared to terminal alkenes like 1-hexene .
  • Applications : 3-Hexene is primarily used in organic synthesis rather than industrial polymerization .

Functional Group Derivatives: 1-Hexen-3-one

1-Hexen-3-one (C₆H₁₀O) introduces a ketone group at the C3 position, drastically altering its properties:

  • Polarity : The ketone group increases polarity, making it soluble in polar solvents, unlike hydrophobic 1-hexene .
  • Reactivity : The α,β-unsaturated ketone structure allows for conjugate addition reactions, which are absent in 1-hexene .
  • Applications : Used in flavor/fragrance synthesis and as a building block in pharmaceuticals .

Alkynes: 1-Hexyne

1-Hexyne (C₆H₁₀) features a terminal triple bond (C≡C) instead of a double bond:

  • Reactivity: The sp-hybridized carbons in 1-hexyne make it highly reactive in cycloaddition and metal-catalyzed reactions (e.g., Sonogashira coupling) .
  • Hazards : 1-Hexyne is highly flammable and requires stringent safety protocols, similar to 1-hexene but with additional risks due to acetylene-like instability .
  • Applications : Used in specialty chemical synthesis and material science .

Deuterated vs. Non-Deuterated Analogs

Property 1-Hexene-d3 1-Hexene
Molecular Formula C₆H₉D₃ C₆H₁₂
Molecular Weight ~87.18 g/mol 84.16 g/mol
Key Applications NMR/MS internal standards Polymer production
Kinetic Isotope Effect Slower reaction rates due to C–D bonds Standard reactivity

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